2-[4-(Trifluoromethyl)phenyl]ethanethiol
Description
2-[4-(Trifluoromethyl)phenyl]ethanethiol is a fluorinated aromatic thiol characterized by a para-substituted trifluoromethyl (-CF₃) group on the phenyl ring and an ethanethiol (-CH₂CH₂SH) functional group. The trifluoromethyl group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties, acidity, and reactivity. Thiol groups are highly nucleophilic and prone to oxidation, making this compound valuable in organic synthesis, catalysis, and materials science (e.g., surface functionalization of nanoparticles due to thiol-metal interactions) .
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]ethanethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3S/c10-9(11,12)8-3-1-7(2-4-8)5-6-13/h1-4,13H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUJJGJCEGTNQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCS)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trifluoromethyl)phenyl]ethanethiol involves the reaction of 4-(Trifluoromethyl)benzaldehyde with ethanethiol in the presence of a reducing agent. The steps are as follows:
- Dissolve 4-(Trifluoromethyl)benzaldehyde in a suitable solvent such as ethanol or methanol.
- Add ethanethiol to the solution and stir the mixture at room temperature for several hours.
- Add a reducing agent such as sodium borohydride or lithium aluminum hydride to the reaction mixture and stir for several more hours.
- Quench the reaction by adding water and extract the product with an organic solvent such as diethyl ether or dichloromethane.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
2-[4-(Trifluoromethyl)phenyl]ethanethiol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize the thiol group to form sulfonic acids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form various derivatives.
Major products formed from these reactions include sulfonic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(Trifluoromethyl)phenyl]ethanethiol has a wide range of scientific research applications. It has been used as:
- A reagent in organic synthesis.
- A catalyst in the synthesis of other compounds.
- A ligand in coordination chemistry.
- A reagent in the synthesis of peptides and proteins in the biotechnology industry.
- A reagent in the synthesis of pharmaceuticals.
Mechanism of Action
2-[4-(Trifluoromethyl)phenyl]ethanethiol exerts its effects through several mechanisms. It can act as:
- A reducing agent.
- An oxidizing agent.
- A nucleophile.
- A Lewis acid.
Additionally, it can inhibit enzymes, chelate metals, and inhibit the activity of certain proteins. These diverse mechanisms make it a valuable compound in various scientific research applications.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Substituent Effects
Trifluoromethyl (-CF₃) vs. Fluorine (-F)
- Electron-Withdrawing Strength : The -CF₃ group in the target compound exerts a stronger electron-withdrawing effect compared to -F, lowering the electron density of the aromatic ring and increasing the acidity of the thiol group. This enhances its reactivity in nucleophilic substitutions or metal coordination .
Trifluoromethyl (-CF₃) vs. Trifluoromethoxy (-OCF₃)
- Electronic Effects : While both -CF₃ and -OCF₃ are electron-withdrawing, -OCF₃ includes an oxygen atom, which introduces resonance effects that moderate its electron withdrawal compared to -CF₃.
- Functional Group Reactivity: The ethanol group in 2-[4-(Trifluoromethoxy)phenyl]ethanol is less acidic (pKa ~16–18) and less nucleophilic than the thiol group in the target compound, limiting its use in reactions requiring strong nucleophiles .
Thiol (-SH) vs. Alcohol (-OH)
- Acidity : Thiols (pKa ~8–10) are significantly more acidic than alcohols (pKa ~16–18), enabling easier deprotonation for reactions requiring thiolate anions.
- Oxidation Sensitivity : Thiols are more prone to oxidation (forming disulfides) compared to alcohols, necessitating inert handling conditions for the target compound.
Research Findings and Trends
- Patent Trends : Fluorinated aromatic compounds, including those with -CF₃ groups, dominate agrochemical and pharmaceutical patents, highlighting their importance in drug design and crop protection .
- Synthetic Utility : Thiols like this compound are preferred over alcohols in reactions requiring rapid nucleophilic attack, such as Michael additions or cross-couplings.
Q & A
Q. What are the common synthetic routes for 2-[4-(Trifluoromethyl)phenyl]ethanethiol, and how are intermediates characterized?
The synthesis typically involves sequential functionalization of the phenyl ring followed by thiol group introduction. A related sulfonyl fluoride derivative is synthesized via multi-step processes, including trifluoromethylation, ethane chain elongation, and sulfonylation . Key intermediates are characterized using ESI-MS (to confirm molecular ions) and HPLC (to assess purity and retention times, e.g., 1.23 minutes under SQD-FA05 conditions) . For thiol-specific characterization, NMR spectroscopy (¹H/¹³C) and FT-IR (to confirm -SH stretches at ~2500 cm⁻¹) are critical.
Q. Which analytical techniques are most reliable for verifying the purity and structure of this compound?
- High-resolution mass spectrometry (HRMS) ensures accurate mass confirmation.
- Reverse-phase HPLC with UV detection (e.g., 254 nm) quantifies purity, especially for detecting sulfur-containing byproducts .
- X-ray crystallography (via SHELX programs) resolves structural ambiguities in crystalline derivatives, though thiol oxidation during crystallization must be mitigated .
Q. How can researchers safely handle the thiol group in this compound to prevent oxidation?
Store the compound under inert gas (N₂/Ar) at –20°C, and use reducing agents (e.g., dithiothreitol) in reaction buffers. Purge solvents with N₂ to minimize disulfide formation. Confirm thiol integrity via Ellman’s assay (quantitative -SH group analysis) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?
Contradictions often arise from dynamic effects (e.g., rotamers) or solvent interactions. Use variable-temperature NMR to freeze conformational changes or switch to deuterated solvents like DMSO-d₆ for sharper peaks. Computational modeling (DFT or MD simulations) predicts preferred conformers and validates experimental data .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Protection-deprotection : Temporarily mask the thiol with tert-butyl disulfide or trityl groups to prevent side reactions during trifluoromethylation .
- Catalytic systems : Employ Pd/Cu catalysts for C-S bond formation, monitoring progress via TLC or inline IR.
- Byproduct analysis : Use LC-MS to identify disulfide dimers or over-alkylated products, adjusting stoichiometry or reaction time accordingly .
Q. How can computational methods guide the design of biological interaction studies involving this compound?
- Molecular docking : Screen against target proteins (e.g., enzymes with cysteine-active sites) using software like AutoDock Vina.
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks, prioritizing in vitro assays.
- QSPR models : Relate structural features (e.g., logP, H-bond donors) to observed binding affinities .
Q. What experimental controls are critical when studying the compound’s reactivity in catalytic applications?
- Blank reactions : Exclude the catalyst to confirm its role.
- Radical scavengers : Add TEMPO to distinguish radical vs. ionic pathways.
- Isotopic labeling : Use ³⁴S-labeled thiol to trace reaction mechanisms via MS/MS fragmentation .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in reported biological activity data for this compound?
- Dose-response curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects.
- Orthogonal assays : Combine SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to cross-validate binding constants .
- Meta-analysis : Compare datasets from public repositories (e.g., ChEMBL) to identify outliers or assay-specific biases .
Q. What advanced spectroscopic techniques resolve structural ambiguities in metal-thiolate complexes of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
